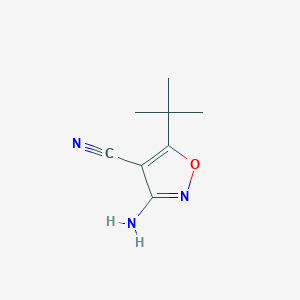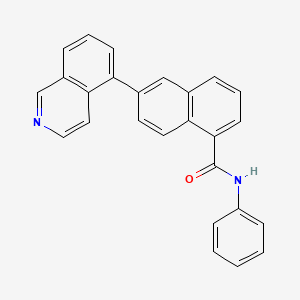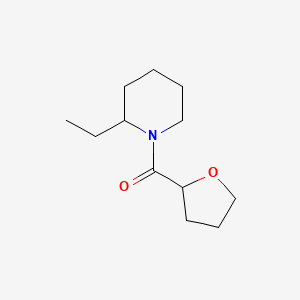
(2-Ethylpiperidin-1-yl)(tetrahydrofuran-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethylpiperidin-1-yl)(tetrahydrofuran-2-yl)methanone is a compound that belongs to the class of piperidine derivatives. It has a molecular formula of C12H21NO2 and a molecular weight of 211.30 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylpiperidin-1-yl)(tetrahydrofuran-2-yl)methanone typically involves the reaction of 2-ethylpiperidine with tetrahydrofuran-2-carboxylic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an acid catalyst and an organic solvent like dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Análisis De Reacciones Químicas
Types of Reactions
(2-Ethylpiperidin-1-yl)(tetrahydrofuran-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
(2-Ethylpiperidin-1-yl)(tetrahydrofuran-2-yl)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including polymers and agrochemicals.
Mecanismo De Acción
The mechanism of action of (2-Ethylpiperidin-1-yl)(tetrahydrofuran-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of neurotransmitter activity .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine Derivatives: Compounds like 2-methylpiperidine and 2-ethylpiperidine share structural similarities with (2-Ethylpiperidin-1-yl)(tetrahydrofuran-2-yl)methanone.
Tetrahydrofuran Derivatives: Compounds such as tetrahydrofuran-2-carboxylic acid and its esters are structurally related.
Uniqueness
What sets this compound apart is its unique combination of the piperidine and tetrahydrofuran moieties, which may confer distinct chemical and biological properties. This dual functionality can be advantageous in various applications, making it a valuable compound for research and industrial use .
Propiedades
Fórmula molecular |
C12H21NO2 |
|---|---|
Peso molecular |
211.30 g/mol |
Nombre IUPAC |
(2-ethylpiperidin-1-yl)-(oxolan-2-yl)methanone |
InChI |
InChI=1S/C12H21NO2/c1-2-10-6-3-4-8-13(10)12(14)11-7-5-9-15-11/h10-11H,2-9H2,1H3 |
Clave InChI |
KHPLLKPACFBILB-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCCCN1C(=O)C2CCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[d]isoxazole-3,4-diamine](/img/structure/B15207010.png)
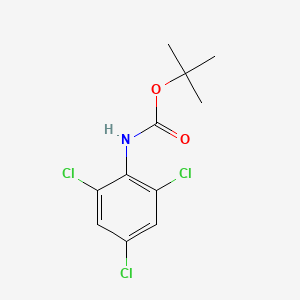

![2-(Bromomethyl)benzo[d]oxazole-4-acetic acid](/img/structure/B15207032.png)
![2-(Diphenylphosphino)-N-[(1S,2R)-1,2-diphenyl-2-[(R)-(2,4,6-trimethylphenyl)sulfinyl]ethyl]-benzamide](/img/structure/B15207038.png)
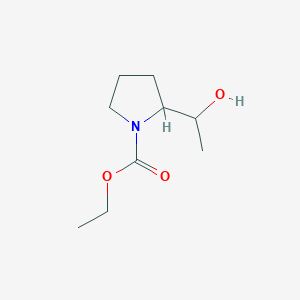
![tert-Butyl ([1,2,4]triazolo[4,3-a]pyridin-7-ylmethyl)carbamate](/img/structure/B15207051.png)
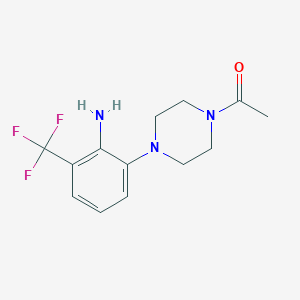
![(1S)-(2'-(Dimethylamino)-[1,1'-binaphthalen]-2-yl)diphenylphosphine oxide](/img/structure/B15207062.png)

![2-(Difluoromethyl)benzo[d]oxazole-4-acetonitrile](/img/structure/B15207072.png)
